molecular formula C14H11BrN4O2 B1386886 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1170554-63-8

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1386886
M. Wt: 347.17 g/mol
InChI Key: LPVFPFCHVQDGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several structural components including a benzodioxin ring, a pyrrolopyrimidine ring, and an amine group . These components are common in many biologically active compounds.


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques .

Scientific Research Applications

Application in Antibacterial Agents

  • Scientific Field : Bioorganic Chemistry
  • Summary of the Application : The compound has been studied for its potential as an antibacterial agent. It combines sulfonamide and benzodioxane fragments in its framework .
  • Methods of Application or Experimental Procedures : The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
  • Results or Outcomes : The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

Antifungal Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Sulfonamides, which are part of the structure of the compound , have been used as antifungal agents .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific fungal infection being treated. Typically, these compounds would be synthesized in a lab and then tested for efficacy against various fungal strains .
  • Results or Outcomes : While specific results for this compound aren’t available, sulfonamides in general have been found to be effective against numerous infections and bacterial strains .

Anti-inflammatory Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Sulfonamides have also been used as anti-inflammatory agents .
  • Methods of Application or Experimental Procedures : Again, the specific methods of application would depend on the specific condition being treated. These compounds would be synthesized in a lab and then tested for their anti-inflammatory properties .
  • Results or Outcomes : While specific results for this compound aren’t available, sulfonamides in general have been found to have anti-inflammatory properties .

Antiprotozoal Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Sulfonamides, which are part of the structure of the compound , have been used as antiprotozoal agents .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific protozoal infection being treated. Typically, these compounds would be synthesized in a lab and then tested for efficacy against various protozoal strains .
  • Results or Outcomes : While specific results for this compound aren’t available, sulfonamides in general have been found to be effective against numerous infections and bacterial strains .

HIV Protease Inhibitors

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Some sulfonamide derivatives have been publicized with several claims in medical field as potent HIV protease inhibitors .
  • Methods of Application or Experimental Procedures : These compounds would be synthesized in a lab and then tested for their inhibitory properties against HIV protease .
  • Results or Outcomes : While specific results for this compound aren’t available, some sulfonamide derivatives have been found to be potent HIV protease inhibitors .

Anti-cancer Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Some sulfonamide derivatives have also been reported to display excellent inhibition properties against carbonic anhydrase and are useful in the treatment of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures : These compounds would be synthesized in a lab and then tested for their anti-cancer properties .
  • Results or Outcomes : While specific results for this compound aren’t available, some sulfonamide derivatives have been found to be effective anti-cancer agents .

Safety And Hazards

The safety and hazards of similar compounds have been evaluated. For instance, most of the new molecules in one study were found to be mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The future directions for the study of similar compounds could include further exploration of their biological activity and potential therapeutic applications .

properties

IUPAC Name

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2/c15-9-6-16-13-12(9)14(18-7-17-13)19-8-1-2-10-11(5-8)21-4-3-20-10/h1-2,5-7H,3-4H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVFPFCHVQDGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C(=CN4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.